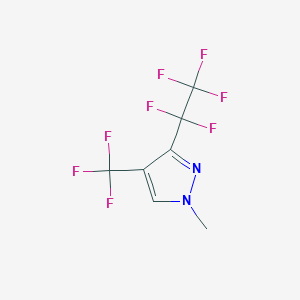
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of trifluoromethyl and perfluoroethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to interact with biological systems, which makes them useful in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of Fluorinated Groups: The trifluoromethyl and perfluoroethyl groups are introduced via radical trifluoromethylation and perfluoroalkylation reactions. These reactions often require the use of reagents such as trifluoromethyl iodide and perfluoroalkyl iodides, along with radical initiators like azobisisobutyronitrile (AIBN).
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice (e.g., acetonitrile or dichloromethane) are optimized to achieve high yields.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolidines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Fluorinated pyrazoles are investigated for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its bioavailability and efficacy. The specific pathways involved depend on the target application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the perfluoroethyl group, resulting in different chemical properties and reactivity.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
3-(Perfluoroethyl)-1H-pyrazole: Lacks the methyl and trifluoromethyl groups, leading to distinct properties and uses.
The uniqueness of this compound lies in its combination of trifluoromethyl and perfluoroethyl groups, which impart enhanced stability, lipophilicity, and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
1845774-24-4 |
|---|---|
Molekularformel |
C7H4F8N2 |
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H4F8N2/c1-17-2-3(6(10,11)12)4(16-17)5(8,9)7(13,14)15/h2H,1H3 |
InChI-Schlüssel |
JIFSQOOKYJPGKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


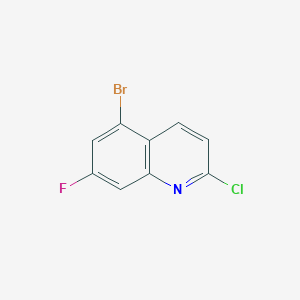
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)
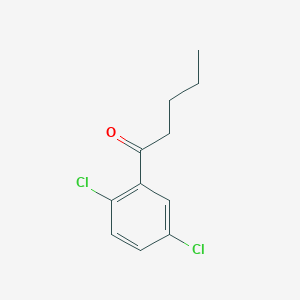
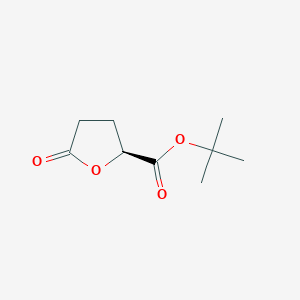
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
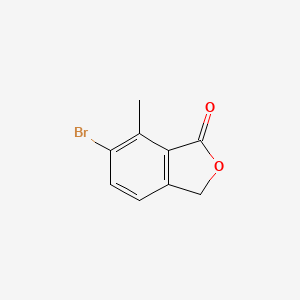
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

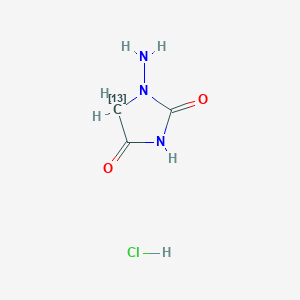
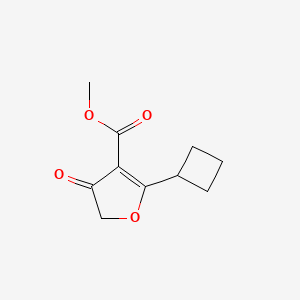

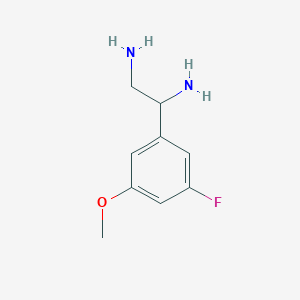
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
